1-Acetyl-3-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]aziridine-2-carboxamide
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Overview
Description
1-Acetyl-3-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]aziridine-2-carboxamide is a complex organic compound featuring an aziridine ring, which is a three-membered nitrogen-containing ring
Preparation Methods
The synthesis of 1-Acetyl-3-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]aziridine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxolane ring: The dioxolane ring can be synthesized by reacting an appropriate diol with an aldehyde or ketone under acidic conditions.
Aziridine ring formation: The aziridine ring can be formed by the reaction of an appropriate amine with an epoxide or by the cyclization of a haloamine.
Acetylation: The final step involves the acetylation of the aziridine ring using acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Acetyl-3-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]aziridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols can open the ring and form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum.
Scientific Research Applications
1-Acetyl-3-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]aziridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound is used in studies to understand the behavior of aziridine-containing molecules in biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]aziridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 1-Acetyl-3-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]aziridine-2-carboxamide include other aziridine-containing molecules and dioxolane derivatives. Some examples are:
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring and are studied for their biological activities and synthetic applications.
Dioxolane derivatives: Compounds containing the dioxolane ring are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its combination of both aziridine and dioxolane rings, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-acetyl-3-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]aziridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-7(18)17-9(10(17)13(16)19)12-11(22-15(4,5)23-12)8-6-20-14(2,3)21-8/h8-12H,6H2,1-5H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWJPFIGQRUQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C1C(=O)N)C2C(OC(O2)(C)C)C3COC(O3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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